4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-Oxa-9-Aza-Spiro[55]Undecane-9-Carboxylicacidtert-Butylester Oxalate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate typically involves multiple steps, starting with the formation of the spirocyclic core. Key steps include:
Formation of the spirocyclic scaffold through cyclization reactions.
Introduction of the amino group via amination reactions.
Esterification to introduce the tert-butyl ester group.
Final oxidation to form the oxalate derivative.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized derivatives.
Reduction: Reduction of the oxalate group to form alcohols or other reduced derivatives.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions often use reagents like hydrogen peroxide or nitric acid.
Reduction reactions may employ hydrogen gas or metal hydrides.
Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation can yield nitro derivatives or other oxidized forms.
Reduction can produce alcohols or other reduced forms.
Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of pharmaceuticals and other organic compounds.
Biology: In biological research, 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate is studied for its potential biological activity. It has been investigated for its antituberculosis properties, showing promise as a lead compound for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its unique structure allows for the development of drugs with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Oxa-9-Aza-Spiro[5.5]Undecane derivatives: These compounds share the spirocyclic core but may have different functional groups.
Other amino acid derivatives: Compounds with similar amino acid structures but different spirocyclic arrangements.
Uniqueness: 4-Amino-1-Oxa-9-Aza-Spiro[55]Undecane-9-Carboxylicacidtert-Butylester Oxalate stands out due to its specific combination of functional groups and spirocyclic structure
Properties
IUPAC Name |
tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3.C2H2O4/c1-13(2,3)19-12(17)16-7-5-14(6-8-16)10-11(15)4-9-18-14;3-1(4)2(5)6/h11H,4-10,15H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNVBXOBAPOJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.